3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine
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Overview
Description
3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a methylsulfanyl group at the 3-position and a phenyl group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine typically involves the reaction of 3-amino-5-methylthio-1,2,4-triazole with appropriate reagents. One common method is the nucleophilic substitution reaction of 5-cyano-1,2,4-triazines with 3-amino-5-methylthio-1,2,4-triazole under solvent-free conditions . The product is then isolated by column chromatography using chloroform–ethyl acetate (9:1) as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group of 1,2,4-triazines.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 5-cyano-1,2,4-triazines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted triazole derivative.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: The reduced form of the methylsulfanyl group is obtained.
Scientific Research Applications
3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine involves its interaction with molecular targets and pathways in biological systems. The triazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylthio-1,2,4-triazole: This compound is structurally similar and can be used as a precursor in the synthesis of 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine.
5-methylthio-3-phenyl-1,2,4-triazole: Another similar compound with a different substitution pattern.
3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole: A related compound with an indole ring fused to the triazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfanyl and phenyl groups on the triazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-8(13(9)10)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJVZKIXCBPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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